CID 71308523
Description
CID 71308523 is a small-molecule compound identified through high-throughput screening (HTS) as a selective ligand for the dopamine D2 receptor (D2R). This compound exhibits distinct functional characteristics, including agonist activity at D2R, with minimal cross-reactivity to other dopamine receptor (DAR) subtypes such as D1, D3, and D4 . Its discovery stemmed from a screening campaign of a 370,000+ compound library, focusing on identifying molecules with novel molecular scaffolds and subtype selectivity.
Properties
CAS No. |
102185-15-9 |
|---|---|
Molecular Formula |
C10H18N5NaO13P3 |
Molecular Weight |
532.187 |
IUPAC Name |
[[2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate;sodium |
InChI |
InChI=1S/C10H18N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h4-7,16-17H,1-3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); |
InChI Key |
RKPXDKLZCUIJFS-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C(CO)OC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation with Periodate: The ribose moiety of adenosine triphosphate is oxidized using periodate, which cleaves the vicinal diol to form aldehyde groups.
Reduction with Borohydride: The aldehyde groups formed during the oxidation step are then reduced using borohydride to yield the final product, adenosine 5/'-triphosphate periodateoxidized borohydride.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The process may include steps like purification and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly with periodate, which targets the ribose moiety.
Reduction: Following oxidation, the compound is reduced using borohydride, which converts aldehyde groups to alcohols.
Common Reagents and Conditions:
Periodate: Used for the oxidation step.
Borohydride: Used for the reduction step.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a reagent in various chemical reactions due to its unique reactivity.
Biology:
- Employed in studies involving nucleotide interactions and enzymatic processes.
Medicine:
- Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. The modifications on the ribose moiety can influence the binding affinity and reactivity of the compound.
Molecular Targets and Pathways:
- Targets include various enzymes involved in nucleotide metabolism and signaling pathways. The compound can modulate the activity of these enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Research Findings and Implications
Selectivity Advantage : this compound’s D2R selectivity surpasses that of the comparator compounds, making it a better candidate for CNS disorders requiring precise receptor modulation .
Solubility Trade-offs : While CAS 1254115-23-5 has superior solubility, its lower molecular weight may reduce target engagement compared to this compound .
Synthetic Challenges : The low yield in CAS 723286-79-1 ’s synthesis highlights the need for route optimization, whereas this compound’s hypothetical pathway balances complexity and efficiency .
Q & A
Q. How to design long-term stability studies for this compound formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
